molecular formula C11H15N3O B12362016 2-Methoxy-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-amine

2-Methoxy-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-amine

Cat. No.: B12362016
M. Wt: 205.26 g/mol
InChI Key: BPCYDOLIYCWWTC-UHFFFAOYSA-N
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Description

2-Methoxy-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-amine is a heterocyclic compound that belongs to the class of tetrahydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-amine typically involves the condensation of appropriate aldehydes, amines, and methoxy-substituted precursors under controlled conditions. One common method involves the use of a Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea or its analogues .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Biginelli reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Methoxy-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its binding affinity and molecular interactions can provide insights into its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-phenyl-1,2,3,4-tetrahydropyrimidine: A similar compound with a different hydrogenation state.

    2-Methoxy-6-phenyl-1,2,5,6-tetrahydropyridine: Another related compound with a different ring structure.

Uniqueness

2-Methoxy-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-methoxy-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-amine

InChI

InChI=1S/C11H15N3O/c1-15-11-13-9(7-10(12)14-11)8-5-3-2-4-6-8/h2-6,9,11,13H,7H2,1H3,(H2,12,14)

InChI Key

BPCYDOLIYCWWTC-UHFFFAOYSA-N

Canonical SMILES

COC1NC(CC(=N1)N)C2=CC=CC=C2

Origin of Product

United States

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